Yttrium Nitrate Hexahydrate: A Deep Dive into its Crystallographic Landscape
Yttrium Nitrate Hexahydrate: A Deep Dive into its Crystallographic Landscape
For Immediate Release
[City, State] – [Date] – Yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O), a compound of significant interest in materials science and drug development, presents a complex crystallographic profile. This technical guide provides a comprehensive overview of the available crystallographic data for yttrium nitrate and its hydrated forms, offering valuable insights for researchers, scientists, and professionals in drug development. While detailed crystallographic data for the hexahydrate form remains elusive in readily available literature, this paper collates information on related structures to provide a foundational understanding.
Yttrium nitrate and its hydrates are crucial precursors in the synthesis of various yttrium-containing materials, including phosphors, ceramics, and catalysts.[1][2][3] Understanding the precise crystal structure is paramount for controlling the properties of these end materials.
Crystallographic Data Summary
A thorough review of crystallographic databases and scientific literature reveals detailed structural information for the anhydrous and monohydrate forms of yttrium nitrate. Unfortunately, a complete, publicly accessible single-crystal X-ray diffraction dataset for the hexahydrate form (Y(NO₃)₃·6H₂O) could not be identified at the time of this publication. The following tables summarize the known crystallographic data for related yttrium nitrate compounds.
Table 1: Crystallographic Data for Anhydrous Yttrium Nitrate (Y(NO₃)₃)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.229 |
| b (Å) | 9.884 |
| c (Å) | 11.268 |
| α (°) | 90 |
| β (°) | Not Reported |
| γ (°) | 90 |
| Volume (ų) | Not Reported |
| Z | Not Reported |
| Data Source | Materials Project[4] |
Table 2: Crystallographic Data for Yttrium Nitrate Monohydrate (Y(NO₃)₃·H₂O)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.388(1) |
| b (Å) | 7.889(1) |
| c (Å) | 8.204(2) |
| α (°) | 64.43(2) |
| β (°) | 70.90(1) |
| γ (°) | 62.74(1) |
| Volume (ų) | 378.4(2) |
| Z | 2 |
| Data Source | Acta Crystallographica C46 (1990) 525-527 |
Experimental Protocols
The determination of crystal structures, such as those presented above, is primarily achieved through single-crystal X-ray diffraction (SC-XRD). The general workflow for such an analysis is outlined below.
Synthesis of Single Crystals
The growth of high-quality single crystals is a prerequisite for SC-XRD. For hydrated salts like yttrium nitrate hexahydrate, this is typically achieved by slow evaporation of a saturated aqueous solution.[3]
A general procedure involves:
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Preparation of a Saturated Solution: Dissolving high-purity yttrium nitrate hexahydrate in deionized water at a slightly elevated temperature to ensure complete dissolution.
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Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This gradual process encourages the formation of large, well-ordered crystals.
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Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized protocol for SC-XRD analysis:
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated to collect a complete dataset.[5][6]
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Data Reduction: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group.
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Structure Solution and Refinement: The positions of the atoms within the crystal lattice are determined from the diffraction pattern. This initial model is then refined to achieve the best possible fit with the experimental data.[5][6]
Logical Relationships in Crystallographic Analysis
The process of determining a crystal structure follows a logical workflow, from the initial synthesis of the material to the final refined structure.
This in-depth guide highlights the current state of knowledge regarding the crystallographic data of yttrium nitrate hexahydrate. While a definitive crystal structure for the hexahydrate remains to be published in an accessible format, the provided data on related compounds and the generalized experimental protocols offer a solid foundation for researchers in the field. Further investigation into the single-crystal X-ray diffraction of yttrium nitrate hexahydrate is warranted to fill this knowledge gap.
References
- 1. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. CAS 13494-98-9: Yttrium nitrate hexahydrate | CymitQuimica [cymitquimica.com]
- 3. honrel.com [honrel.com]
- 4. mp-1020671: Y(NO3)3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
